

# pharmacokinetic profile of Nestoron in animal models

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Pharmacokinetic Profile of **Nestoron**e in Animal Models

#### Introduction

**Nestoron**e®, also known as segesterone acetate (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione), is a potent synthetic progestin derived from 19-norprogesterone.[1][2] It is characterized by its high affinity and selectivity for the progesterone receptor (PR), with strong progestational and antiovulatory activity.[1][2] Notably, **Nestoron**e exhibits negligible binding to androgen, estrogen, or glucocorticoid receptors, conferring a favorable safety profile free of androgenic or estrogenic side effects.[1][3]

A key feature of **Nestoron**e is its high potency when administered parenterally (e.g., subcutaneously, transdermally) and its inactivity when given orally due to extensive first-pass metabolism.[1][3][4] This characteristic makes it an ideal candidate for non-oral, long-acting contraceptive formulations and hormone replacement therapy.[2][3] This guide provides a comprehensive technical overview of the pharmacokinetic profile of **Nestoron**e in various animal models, summarizing key data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.

### **Pharmacokinetic Profile**

The pharmacokinetics of **Nestoron**e—its absorption, distribution, metabolism, and excretion (ADME)—have been characterized in several animal species, primarily rats, mice, and



monkeys. These studies are crucial for understanding the disposition of the drug and for predicting its behavior in humans.

# **Absorption**

**Nestoron**e is well-absorbed following parenteral administration. Studies in rats after a single subcutaneous injection of tritium-labeled **Nestoron**e showed that peak concentrations in blood and plasma were reached within 2 hours.[5][6] In cynomolgus monkeys, subcutaneous implants resulted in stable, sustained serum concentrations.[4][7] Conversely, oral administration is ineffective across all animal models tested, a result of rapid and extensive metabolism in the gastrointestinal tract and liver.[4][8]

#### **Distribution**

Following absorption, **Nestoron**e is widely distributed throughout the body. In rats, radioactivity from labeled **Nestoron**e was detected in most tissues as early as 30 minutes post-dose, reaching maximum concentrations by 2 hours.[5][6] Studies in lactating cynomolgus monkeys demonstrated that **Nestoron**e distributes into milk, with milk concentrations being approximately 1.7 times higher than serum concentrations.[4][7] Despite its presence in maternal milk, the drug was not detectable in the serum of nursing infants, suggesting rapid metabolism by the infant.[4][7]

### **Metabolism**

The metabolism of **Nestoron**e is extensive and a key determinant of its pharmacokinetic profile. In rats, in vivo metabolism resulted in at least 19 metabolites.[5] Two of these have been identified as  $17\alpha$ -deacetyl-**Nestoron**e (M9) and 4,5-dihydro- $17\alpha$ -deacetyl-**Nestoron**e (M19).[5] In plasma, the unchanged parent drug and metabolite M19 were the major circulating radioactive components.[5]

Studies in female mice have focused on metabolism within the brain and plasma.[8][9] In these models, **Nestoron**e is converted to reduced metabolites, including  $5\alpha$ -dihydro-**Nestoron**e ( $5\alpha$ -DHNES) and  $3\alpha$ ,  $5\alpha$ -tetrahydro-**Nestoron**e ( $3\alpha$ ,  $5\alpha$ -THNES).[8][9] These metabolites have been shown to be significantly less potent in activating the progesterone receptor compared to the parent **Nestoron**e molecule.[8]

## **Excretion**



The primary route of elimination for **Nestoron**e and its metabolites is through the feces. In a study with female rats, approximately 81.4% of the administered radioactive dose was excreted in the feces, while only 7.6% was found in the urine.[5] The high proportion of the drug and its metabolites in the feces strongly suggests that biliary excretion is the main elimination pathway. [5]

#### **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key quantitative pharmacokinetic data for **Nestoron**e from studies in various animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of [³H]**Nestoron**e in Female Sprague-Dawley Rats Following Subcutaneous Administration (400 μCi/kg)[5][6]

| Parameter          | Blood | Plasma |
|--------------------|-------|--------|
| Cmax (ng equiv./g) | 58.1  | 95.5   |
| Tmax (h)           | 2     | 2      |
| t½ (h)             | 15.6  | 15.6   |

Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Terminal elimination half-life.

Table 2: **Nestoron**e Concentrations in Lactating Cynomolgus Monkeys with Subcutaneous Implants ( $\sim$ 40  $\mu$  g/day )[4]

| Matrix         | Mean Concentration (pmol/L ± SD) |  |
|----------------|----------------------------------|--|
| Maternal Serum | 337 ± 90                         |  |
| Maternal Milk  | 586 ± 301                        |  |
| Infant Serum   | Not Detectable (<13)             |  |

SD: Standard Deviation.



Table 3: **Nestoron**e and Metabolite Concentrations in Female Mice 30 Minutes After Subcutaneous Administration[8]

| Compound             | Plasma (ng/mL ± SEM) | Brain (ng/g ± SEM) |
|----------------------|----------------------|--------------------|
| Dose: 10 μ g/animal  |                      |                    |
| Nestorone (NES)      | 39.1 ± 5.0           | 24.4 ± 2.5         |
| 5α-DHNES             | 0.2 ± 0.0            | 2.1 ± 0.2          |
| Dose: 200 μ g/animal |                      |                    |
| Nestorone (NES)      | 196.0 ± 19.0         | 110.0 ± 11.0       |
| 5α-DHNES             | 1.1 ± 0.1            | 13.0 ± 1.0         |

SEM: Standard Error of the Mean;  $5\alpha$ -DHNES:  $5\alpha$ -dihydro-**Nestoron**e.

# **Experimental Protocols**

Detailed methodologies are critical for the interpretation and replication of pharmacokinetic studies. The protocols for the key cited animal studies are provided below.

# Pharmacokinetics in Rats (Subcutaneous)[5]

- Animal Model: Adult female Sprague-Dawley rats.
- Drug Formulation and Administration: Tritium-labeled Nestorone ([3H]Nestorone) was administered as a single subcutaneous (S.C.) injection at a dose of 400 μCi/kg body weight.
- Sample Collection: Blood, plasma, and various tissues were collected at defined time points post-dose (0.5, 2, and subsequent intervals up to 96 hours). Urine and feces were collected to monitor excretion.
- Analytical Method: Total radioactivity in all biological samples was quantified using a liquid scintillation counter. For metabolite profiling, plasma, urine, and feces samples were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).



# Metabolism in Mice (Subcutaneous)[8]

- Animal Model: Adult female mice.
- Drug Formulation and Administration: **Nestoron**e was administered subcutaneously at two different doses: a low dose of 10  $\mu$  g/animal and a high dose of 200  $\mu$  g/animal.
- Sample Collection: Blood samples were collected and centrifuged to obtain plasma. Brains were dissected on ice. Samples were collected at various time points post-administration and stored at -20°C.
- Analytical Method: Nestorone and its reduced metabolites (5α-DHNES; 20α-DHNES; 3α, 5α-THNES; and 3β, 5α-THNES) were quantified using Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). Samples underwent solid-phase extraction and HPLC purification prior to analysis.

# Pharmacokinetics in Monkeys (Subcutaneous Implant) [4][7]

- Animal Model: Five lactating cynomolgus monkeys and their nursing infants.
- Drug Formulation and Administration: **Nestoron**e implants, designed to release approximately 40  $\mu$  g/day in vitro, were placed subcutaneously in the mothers for a duration of 4 weeks.
- Sample Collection: Blood samples were collected daily from the mothers. Milk from the mothers and blood from the infants were collected at 3-day intervals. Sampling began 2 weeks prior to implant insertion and continued for 2 weeks after removal.
- Analytical Method: **Nestoron**e concentrations in maternal serum and milk, as well as infant serum, were measured using a specific radioimmunoassay (RIA).

# **Visualizations: Pathways and Workflows**

Diagrams are provided to visually represent key biological and experimental processes related to **Nestoron**e pharmacokinetics.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Nestorone: a progestin with a unique pharmacological profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nestorone: clinical applications for contraception and HRT PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parenteral administration of progestin Nestorone to lactating cynomolgus monkeys: an ideal hormonal contraceptive at lactation? PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]



- 8. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [pharmacokinetic profile of Nestoron in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681719#pharmacokinetic-profile-of-nestoron-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com